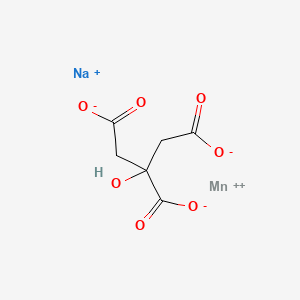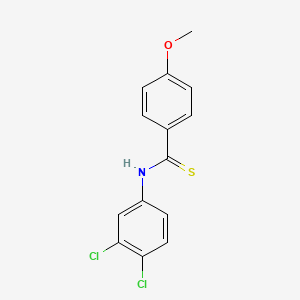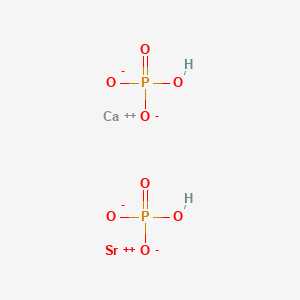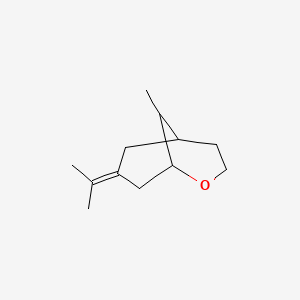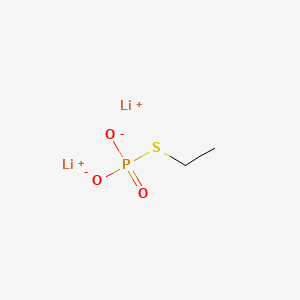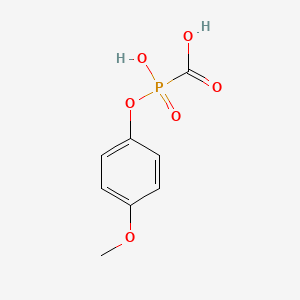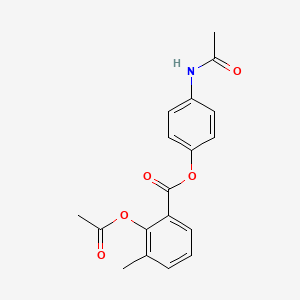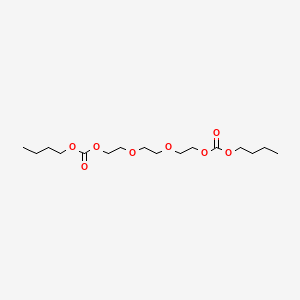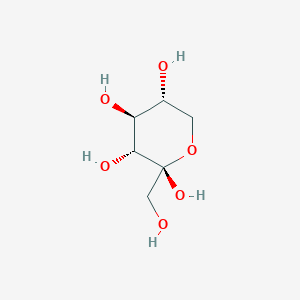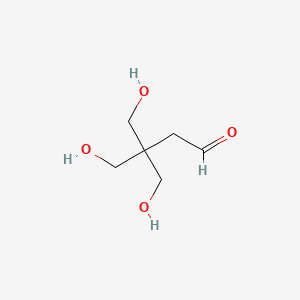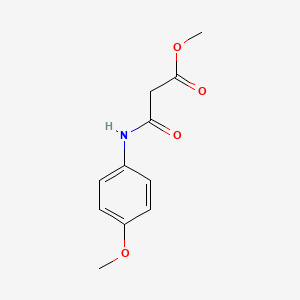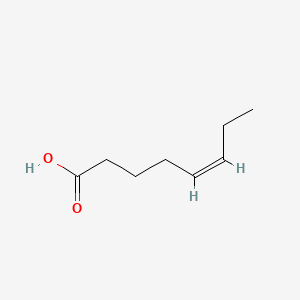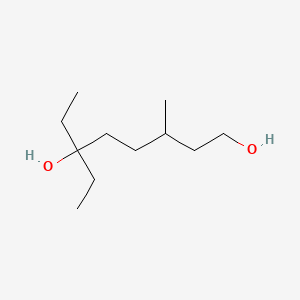
6-Ethyl-3-methyloctane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3-methyloctane-1,6-diol is an organic compound with the molecular formula C11H24O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyloctane-1,6-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method is the alkylation of 3-methyl-1,6-octanediol with ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Formation of 6-ethyl-3-methyloctane-1,6-dione or 6-ethyl-3-methyloctanoic acid.
Reduction: Formation of 6-ethyl-3-methyloctane.
Substitution: Formation of 6-ethyl-3-methyloctane-1,6-dichloride or 6-ethyl-3-methyloctane-1,6-dibromide.
Scientific Research Applications
6-Ethyl-3-methyloctane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methyloctane-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s branched structure may also influence its binding affinity and specificity.
Comparison with Similar Compounds
6-Ethyl-3-methyloctane-1,6-diol can be compared with other similar diols such as:
1,6-Hexanediol: A linear diol with six carbon atoms.
2-Ethyl-1,3-hexanediol: A branched diol with a similar structure but different branching.
1,8-Octanediol: A linear diol with eight carbon atoms.
Uniqueness
The unique structural feature of this compound is its specific branching pattern, which can influence its physical and chemical properties, making it distinct from other diols.
Properties
CAS No. |
26330-63-2 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
6-ethyl-3-methyloctane-1,6-diol |
InChI |
InChI=1S/C11H24O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h10,12-13H,4-9H2,1-3H3 |
InChI Key |
CVEQHDJQWCRLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCC(C)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


